molecular formula C24H32N2O7 B11008079 ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate

ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate

Cat. No.: B11008079
M. Wt: 460.5 g/mol
InChI Key: TYBAIZOSECTGOD-GIDUJCDVSA-N
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Description

Ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate is a complex organic compound with the following chemical formula:

C19H24O6\text{C}_{19}\text{H}_{24}\text{O}_6C19​H24​O6​

. It belongs to the class of piperazine derivatives and contains a benzofuran ring system. Let’s explore its properties and applications.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzofuran moiety.

    Reduction: Reduction reactions could modify functional groups, such as the keto group.

    Substitution: Substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the functional groups involved. Further research is needed to provide precise details.

Scientific Research Applications

    Medicine: It might exhibit pharmacological activity due to its structural features. Researchers could explore its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Chemistry: It could serve as a building block for the synthesis of more complex molecules.

    Industry: If scalable, it could find applications in the pharmaceutical industry.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains unknown. Researchers would investigate its interactions with cellular targets, signaling pathways, and enzymatic processes.

Properties

Molecular Formula

C24H32N2O7

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 4-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H32N2O7/c1-5-32-24(30)26-12-10-25(11-13-26)19(27)9-7-15(2)6-8-17-21(28)20-18(14-33-23(20)29)16(3)22(17)31-4/h6,28H,5,7-14H2,1-4H3/b15-6+

InChI Key

TYBAIZOSECTGOD-GIDUJCDVSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C

Origin of Product

United States

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